molecular formula C19H20N4O2 B2479766 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide CAS No. 1203058-87-0

2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide

Cat. No.: B2479766
CAS No.: 1203058-87-0
M. Wt: 336.395
InChI Key: GUBOUEONWVLLMF-UHFFFAOYSA-N
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Description

2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide is a complex organic compound that features a fused indole and pyridazine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets within the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could influence several biochemical pathways. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, cholinesterase activity, and more.

Result of Action

Given the biological activities associated with indole derivatives , it can be inferred that the compound could potentially exert a range of effects at the molecular and cellular level. These could include modulating inflammatory responses, inhibiting viral replication, suppressing cancer cell growth, reducing oxidative stress, inhibiting microbial growth, combating tubercular infection, regulating glucose metabolism, preventing malarial infection, and inhibiting cholinesterase activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with cyclopentanone under acidic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a diketone.

    Coupling of Indole and Pyridazine Rings: The indole and pyridazine intermediates are then coupled using a suitable linker, such as an ethyl acetate group, under basic conditions.

    Final Acetylation: The final step involves acetylation of the coupled product to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the pyridazine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole ring.

    Pyridazine Derivatives: Compounds like pyridazine itself and its various substituted forms.

Uniqueness

The uniqueness of 2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]acetamide lies in its fused ring system, which combines the properties of both indole and pyridazine. This fusion enhances its biological activity and makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18(20-11-12-23-19(25)9-4-10-21-23)13-22-16-7-2-1-5-14(16)15-6-3-8-17(15)22/h1-2,4-5,7,9-10H,3,6,8,11-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBOUEONWVLLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NCCN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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